3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

Catalog No.
S3284489
CAS No.
94507-30-9
M.F
C13H16N2O3
M. Wt
248.282
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

CAS Number

94507-30-9

Product Name

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

IUPAC Name

3-(3-ethoxypropyl)-1H-quinazoline-2,4-dione

Molecular Formula

C13H16N2O3

Molecular Weight

248.282

InChI

InChI=1S/C13H16N2O3/c1-2-18-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)

InChI Key

XOFYIVKMYGEFAO-UHFFFAOYSA-N

SMILES

CCOCCCN1C(=O)C2=CC=CC=C2NC1=O

Solubility

not available

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, characterized by a quinazoline core structure with a dione functional group. This compound features an ethoxypropyl substituent at the 3-position of the quinazoline ring. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the ethoxypropyl group may enhance its pharmacological profile by improving solubility and bioavailability.

The chemical reactivity of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione can be attributed to its dione functionality, which allows for various reactions:

  • Nucleophilic Addition: The carbonyl groups in the dione can undergo nucleophilic addition reactions, allowing for further derivatization.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related derivatives.
  • Cyclization: Under specific conditions, it can undergo cyclization reactions to form more complex structures.

These reactions provide pathways for synthesizing novel derivatives with potentially enhanced biological activities .

Quinazoline derivatives, including 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione, have shown promising biological activities:

  • Antimicrobial Activity: Studies indicate that quinazoline derivatives can inhibit bacterial growth and have been explored as potential antibacterial agents .
  • Antiviral Properties: Some derivatives exhibit antiviral activity against viruses such as respiratory syncytial virus .
  • Anticancer Potential: Quinazolines are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

The synthesis of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione can be achieved through several methods:

  • Starting from Anthranilic Acid:
    • Anthranilic acid is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form an intermediate.
    • The resulting product undergoes hydrazinolysis to yield the quinazoline scaffold.
  • Substituent Modification:
    • The ethoxypropyl group can be introduced via alkylation reactions or through direct condensation with appropriate reagents under controlled conditions.

This synthetic flexibility allows for the preparation of various analogs tailored for specific biological activities .

The applications of 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione extend across several fields:

  • Pharmaceutical Development: Given its biological activity, it is a candidate for developing new antimicrobial or anticancer drugs.
  • Chemical Biology Research: It serves as a tool compound in studies aimed at understanding quinazoline's mechanism of action and structure-activity relationships.
  • Material Science: Quinazolines are also being explored for their potential applications in organic electronics and photonic devices due to their unique electronic properties .

Interaction studies involving 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione often focus on its binding affinity to biological targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition Studies: It has been evaluated for its ability to inhibit bacterial gyrase and DNA topoisomerase IV, which are crucial targets in antibiotic development .
  • Cellular Mechanisms: Research has shown that certain derivatives can modulate signaling pathways involved in cell proliferation and apoptosis in cancer cells .

Several compounds share structural similarities with 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione. Here are a few notable examples:

Compound NameStructureUnique Features
1-methylquinazoline-2,4-dioneStructureLacks ethoxy substituent; known for potent anticancer activity.
6-bromoquinazoline-2,4-dioneStructureHalogenated variant; exhibits enhanced antimicrobial properties.
3-(4-chlorophenyl)quinazoline-2,4-dioneStructureSubstituted phenyl group; shows selective inhibition against specific cancer cell lines.

These compounds highlight the diversity within the quinazoline family while emphasizing the unique ethoxypropyl substitution in 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione that may influence its pharmacological properties .

XLogP3

1.2

Dates

Modify: 2023-08-19

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